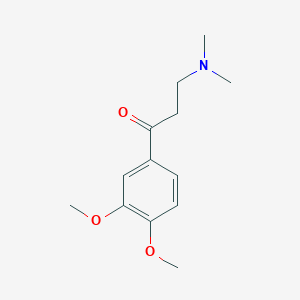
1-(3,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one
Cat. No. B358427
Key on ui cas rn:
1568-01-0
M. Wt: 237.29g/mol
InChI Key: HSSNCUJHRGPSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08791114B2
Procedure details


To a stirred solution of 3,4-Dimethoxy acetophenone (3 g, 0.0166 moles, 1 equiv.) in ethanol was added paraformaldehyde (0.5 g, 0.0166 moles, 1 equiv.), dimethylamine hydrochloride (4.2 g, 0.0499 moles, 3 equiv.) and the reaction mixture was refluxed at 80° C. for 12 h. Consumption of starting materials was confirmed by LC-MS analysis and TLC. Ethanol was evaporated under reduced pressure; the crude solid residue was stirred with acetone at 0° C. for 1 h, filtered, washed with acetone, dried under vacuum. After that the solid was suspended in water, basified with 10% sodium bicarbonate solution (pH˜8), extracted by dichloromethane (2×200 ml), washed with water followed by satd. Brine solution. The organic layer was dried over sodium sulfate and concentrated to get 2.9 g (73% yield) title compound as green oily liquid. It was taken forward for the next step without any further purification.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([O:12][CH3:13])[CH:5]=1)=[O:3].[CH2:14]=O.Cl.[CH3:17][NH:18][CH3:19]>C(O)C>[CH3:13][O:12][C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH2:1][CH2:17][N:18]([CH3:14])[CH3:19])[CH:9]=[CH:8][C:7]=1[O:10][CH3:11] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the crude solid residue was stirred with acetone at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Consumption of starting materials
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Ethanol was evaporated under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted by dichloromethane (2×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=CC1OC)C(CCN(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

